N-benzyl-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O3S/c35-25(30-16-15-20-9-3-1-4-10-20)17-24-28(37)34-27(32-24)22-13-7-8-14-23(22)33-29(34)38-19-26(36)31-18-21-11-5-2-6-12-21/h1-14,24H,15-19H2,(H,30,35)(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFGDQLIEFEJGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the benzyl and phenethylamino groups. The final step involves the formation of the thioacetamide linkage under controlled conditions, often using reagents such as thiols and acylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and phenethylamino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in cellular signaling pathways. The compound’s effects are mediated through the modulation of these pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
The imidazo[1,2-c]quinazoline core distinguishes this compound from analogues with benzimidazole (e.g., ) or benzothiazole (e.g., ) backbones. Such variations influence electronic properties and binding interactions:
- Benzimidazole analogues (e.g., 3‑(2‑(1H‑benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide) prioritize planar aromatic systems for intercalation or enzyme inhibition .
- Benzothiazole derivatives (e.g., N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)-acetamide) exhibit enhanced hydrogen-bonding capacity due to sulfonyl groups, improving solubility .
Table 1: Core Heterocycle Comparison
Acetamide Side-Chain Variations
The N-benzyl substituent in the target compound contrasts with ethyl, fluorobenzyl, or hydroxyaryl groups in analogues, impacting pharmacokinetics:
- Fluorobenzyl groups (e.g., 2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide) introduce electronegativity, favoring blood-brain barrier penetration .
Table 2: Side-Chain Substituent Effects
Research Implications and Gaps
- Activity Data : Direct pharmacological studies for the target compound are absent in the evidence. Hypotheses are drawn from structural parallels to antimicrobial () and neuroactive () agents.
- Hydrogen-Bonding Networks: The phenethylamino and thioether groups may form unique intermolecular interactions, influencing crystal packing (cf. ) .
- Optimization Potential: Introducing polar groups (e.g., hydroxyl or sulfonyl) could improve solubility without compromising target affinity.
Biological Activity
N-benzyl-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, and possible therapeutic applications, along with relevant data tables and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps, including the formation of the imidazoquinazoline core and subsequent modifications to introduce the thioacetamide group. The compound's structure can be characterized by various spectroscopic techniques such as NMR and mass spectrometry.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₉H₁₈N₄O₃S |
| Molecular Weight | 378.44 g/mol |
| Functional Groups | Thioamide, Imidazoquinazoline |
| Stereochemistry | Chiral centers present |
Antidiabetic Potential
Research has indicated that derivatives of imidazoquinazoline compounds exhibit significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. For instance, a related compound demonstrated an IC50 value of 49.4 μM compared to acarbose (IC50 = 143.54 μM), suggesting a promising antidiabetic profile .
Anticancer Activity
The imidazoquinazoline scaffold has been explored for its anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Specific derivatives have shown selective cytotoxicity against various tumor cell lines.
Antimicrobial Properties
The compound's thioamide group may contribute to its antimicrobial activity. Preliminary studies indicate that compounds with similar structures possess moderate to significant antibacterial and antifungal activities .
The proposed mechanism of action for this compound involves interaction with specific enzymes or receptors, potentially leading to inhibition or activation of key metabolic pathways.
Case Study 1: Inhibition of α-glucosidase
In a study evaluating the α-glucosidase inhibitory activity of various imidazoquinazoline derivatives, N-benzyl derivatives exhibited promising results. The binding interactions were analyzed through molecular docking studies, which suggested favorable interactions within the enzyme's active site.
Case Study 2: Anticancer Efficacy
A series of experiments conducted on cancer cell lines (e.g., HepG2 and MCF7) revealed that certain derivatives significantly reduced cell viability in a dose-dependent manner. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
